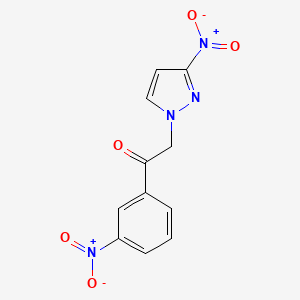![molecular formula C9H9NO2 B6362850 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 157405-32-8](/img/structure/B6362850.png)
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]oxazin-2(4H)-one is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds (compounds that contain a ring made up of at least two different elements) with a structure based on a benzene ring fused to an oxazine ring .
Synthesis Analysis
The synthesis of benzoxazines often involves the reaction of phenols, formaldehyde, and primary amines . In the case of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, the specific synthesis process could vary depending on the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazines can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .
Chemical Reactions Analysis
Benzoxazines can undergo a variety of chemical reactions, including polymerization . The specific reactions that this compound can participate in would depend on its molecular structure and the reaction conditions.
Scientific Research Applications
Antimicrobial Applications :
- Benzo[b][1,4]oxazin-3(4H)-one derivatives have demonstrated significant in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. Fluorine atoms in these compounds enhance their antimicrobial properties, suggesting potential in designing new antimicrobial agents (Fang et al., 2011).
- Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, synthesized using click chemistry, have shown promise as antimicrobial agents, with molecular docking studies supporting their activity (Bollu et al., 2017).
Anticorrosive Properties :
- Benzoxazine derivatives, specifically 2-Methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid, showing significant inhibition efficiency (Kadhim et al., 2017).
Chemical Synthesis and Reactivity :
- The reactivity of various substituted 2-methyl-4H-benzo[d][1,3]oxazin-4-ones under microwave irradiation has been studied, leading to the synthesis of a series of high-yield compounds, indicating their utility in chemical synthesis (Prousis et al., 2013).
Application in Gasoline Motor Oils :
- 2‐Methyl‐benzo[d][1,3]oxazin‐4‐one has been used as a key intermediate in the synthesis of benzoxazinone and quinazolinone derivatives, showing potential as antioxidant additives for gasoline motor oils (Hassan et al., 2011).
Biological Evaluation in Cancer Research :
- Gold(I)-catalyzed synthesis of substituted 4H-benzo[d][1,3]oxazines has been explored, with the compounds showing variable biological activity in breast cancer cell lines, indicating their potential as drug candidates (Segura-Quezada et al., 2022).
Dual-Acting Agents in Thrombosis Treatment :
- Derivatives of 3,4-dihydro-2H-benzo[1,4]oxazin have been developed as dual-acting agents to block the thromboxane A2 receptor and activate the prostacyclin receptor, showing promise as novel treatments in anti-thrombotic and cardiovascular fields (Ohno et al., 2006).
Future Directions
Mechanism of Action
Mode of Action
It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.
properties
IUPAC Name |
8-methyl-1,4-dihydro-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKHIMGGDGZAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)COC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)


amine hydrochloride](/img/structure/B6362817.png)


![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)


